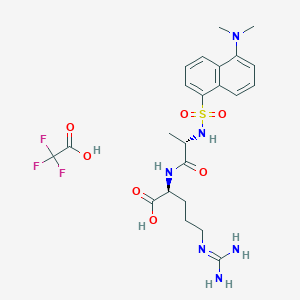![molecular formula C15H16FN3O2 B1437055 6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol CAS No. 914658-84-7](/img/structure/B1437055.png)
6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol
Descripción general
Descripción
“6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol” is a chemical compound with the CAS Number: 914658-84-7 . Its IUPAC name is (6-fluoro-4-hydroxyquinolin-3-yl) (4-methylpiperazin-1-yl)methanone . The molecular weight of this compound is 289.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16FN3O2/c1-18-4-6-19(7-5-18)15(21)12-9-17-13-3-2-10(16)8-11(13)14(12)20/h2-3,8-9H,4-7H2,1H3,(H,17,20) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 485.4±45.0 °C and a predicted density of 1.342±0.06 g/cm3 . It should be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Synthesis Techniques
- Efficient Synthesis Methods : Chu and Claiborne (1987) and Rádl (1997) described efficient synthesis methods for compounds related to 6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol, including 7-fluoro-8-(4-methylpiperazin-1-yl)-1,2,3,5-tetrahydro-5-oxopyrrolo[1,2-a]-quinoline-4-carboxylic acid, emphasizing the importance of synthesis in developing quinolone derivatives (Chu & Claiborne, 1987); (Rádl, 1997).
Structural Analysis
- Molecular and Structural Characteristics : Shen et al. (2012) analyzed the molecular structure of marbofloxacin, a compound structurally similar to 6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol, providing insights into the quinolone ring system and its spatial configuration (Shen et al., 2012).
Antibacterial Applications
- Antibacterial Properties : Research by Chung and Kim (1995), and Chu et al. (1986) focused on the antibacterial activities of quinolone derivatives, highlighting their potential as therapeutic agents against various bacteria (Chung & Kim, 1995); (Chu, Fernandes, & Pernet, 1986).
Cancer Research
- Potential in Cancer Treatment : The study by Ge et al. (2016) explored quinolone derivatives as potential topoisomerase I inhibitors, suggesting their use in cancer treatment, specifically highlighting compounds with significant anti-proliferative activity against various cancer cell lines (Ge et al., 2016).
Chemical Modification and Analysis
- Chemical Modification for Enhanced Activity : Faldu et al. (2014) synthesized oxadiazole-thiol derivatives of quinolines, indicating their role in enhancing biological activity and potential as therapeutic agents (Faldu et al., 2014).
Pharmacokinetics
- Pharmacokinetic Studies : Tanimura et al. (2012) conducted a study to understand the pharmacokinetics of NM441 and NM394, quinolone compounds, by analyzing their concentration in human gallbladder tissue and bile, which is crucial for determining the efficacy and dosage of drugs (Tanimura et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
6-fluoro-3-(4-methylpiperazine-1-carbonyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-18-4-6-19(7-5-18)15(21)12-9-17-13-3-2-10(16)8-11(13)14(12)20/h2-3,8-9H,4-7H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWZOASCZNCOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



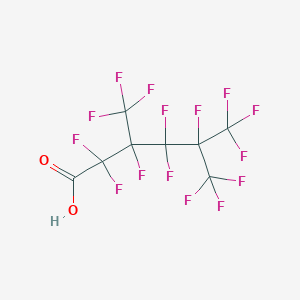
![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)
![2-[3-[1-[6-[4-[[2-[[4-[2-(3,4-Dichlorophenyl)ethylamino]-6-[5-[3-(trifluoromethyl)phenyl]sulfonyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,5-triazin-2-yl]amino]-1,3-dihydroindene-2-carbonyl]amino]butylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B1436976.png)
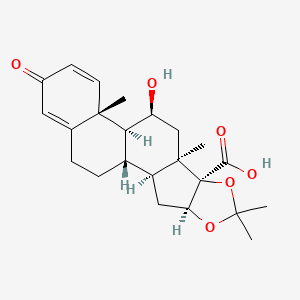
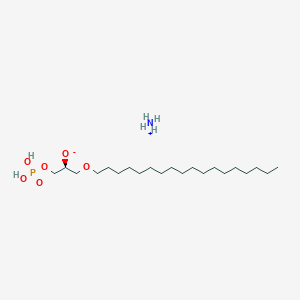

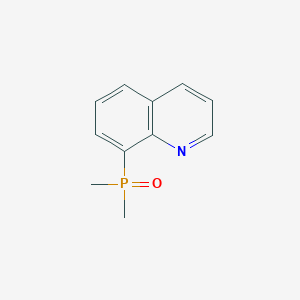

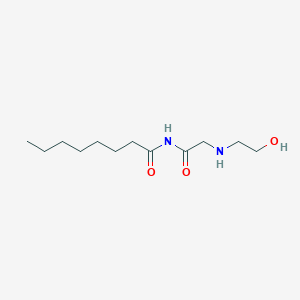
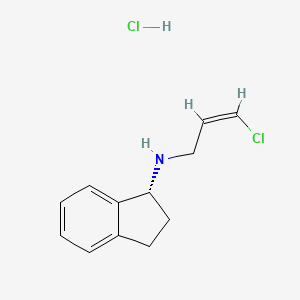
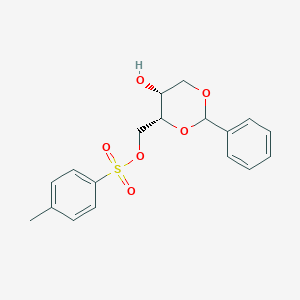
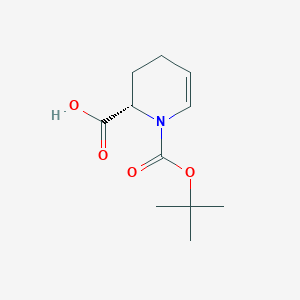
![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)
